molecular formula C20H21NO3 B1596861 N-Fmoc-4-piperidinol CAS No. 351184-42-4

N-Fmoc-4-piperidinol

Cat. No.: B1596861
CAS No.: 351184-42-4
M. Wt: 323.4 g/mol
InChI Key: DANUFRHHXWZNIK-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif of immense importance in the pharmaceutical industry. encyclopedia.pubnih.gov It is a common core in a vast number of active pharmaceuticals and is found in over twenty classes of drugs, including anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease. encyclopedia.pub The prevalence of piperidine scaffolds can be attributed to several factors:

Modulation of Physicochemical Properties: The incorporation of a piperidine moiety can influence a molecule's solubility, lipophilicity, and basicity, which are critical parameters for drug-likeness. thieme-connect.comresearchgate.netcolab.ws

Enhancement of Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for specific interactions with biological targets, leading to enhanced potency and selectivity of drug candidates. thieme-connect.comresearchgate.netcolab.ws

Improved Pharmacokinetic Properties: The presence of a piperidine ring can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.netcolab.ws

In organic synthesis, piperidine derivatives are crucial intermediates for the construction of complex natural products and other target molecules. Their stereochemistry and reactivity can be precisely controlled, making them valuable components in asymmetric synthesis.

Overview of Research Trajectories for N-Fmoc-4-Piperidinol

The convergence of the valuable piperidine scaffold and the strategic Fmoc protecting group in this compound has positioned it as a key intermediate in several areas of research. Current research involving this compound primarily focuses on its utility as a building block for the synthesis of more complex and biologically active molecules. For instance, it serves as a precursor in the synthesis of various substituted piperidines, which are then incorporated into larger molecular frameworks. chemicalbook.comchemsrc.comchemsrc.com

One notable application is in the development of novel peptide-based therapeutics. The piperidine ring can be incorporated into peptide backbones or as a side-chain modification to enhance stability, solubility, and biological activity. chemimpex.com Research has shown the synthesis of novel Fmoc-protected nucleoamino acids based on 4-piperidinyl glycine (B1666218) for the solid-phase assembly of nucleopeptides with potential biomedical applications. nih.gov

Furthermore, the hydroxyl group of this compound provides a handle for further functionalization, allowing for the introduction of diverse substituents and the construction of libraries of compounds for high-throughput screening in drug discovery programs. ontosight.ai The synthesis of this compound itself is an area of interest, with methods being developed to improve yield and efficiency. chemicalbook.com

Compound Information Table

Compound NameOther Names
This compound9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate, FMOC-4-HYDROXYPIPERIDINE
PiperidineAzacyclohexane
4-Hydroxypiperidine (B117109)4-Piperidinol
Fluorenylmethoxycarbonyl chlorideFmoc-Cl
9-fluorenylmethylsuccinimidyl carbonateFmoc-OSu
Dibenzofulvene-
tert-butyloxycarbonylBoc
4-Piperidone (B1582916) monohydrochloride-
Sodium carbonate-
4-piperidinyl glycine-
L-arginine-
4-methylpiperidine (B120128)-

Below is an interactive data table summarizing the key properties of this compound.

PropertyValueReference
CAS Number 351184-42-4 chemsrc.comguidechem.com
Molecular Formula C20H21NO3 chemsrc.comguidechem.com
Molecular Weight 323.386 g/mol chemsrc.com
Appearance White powder chemimpex.com
Storage Condition 2-8°C chemsrc.com
Purity ≥ 98% (HPLC) chemimpex.com
Melting Point Not available
Boiling Point 510.7°C at 760 mmHg chemsrc.com
Density 1.26 g/cm³ chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANUFRHHXWZNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363608
Record name N-Fmoc-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351184-42-4
Record name N-Fmoc-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Chemical Transformations of N Fmoc 4 Piperidinol

Stereoselective and Asymmetric Synthesis of Piperidin-4-ol Derivatives

The controlled synthesis of substituted piperidines, particularly chiral derivatives, is a challenging yet crucial task in medicinal chemistry. nih.gov Various catalytic and chemo-enzymatic strategies have been developed to achieve high levels of stereoselectivity.

Gold catalysis has emerged as a powerful tool in organic synthesis, valued for its ability to activate alkynes, allenes, and alkenes under mild conditions. kuleuven.benih.gov Gold catalysts, acting as soft Lewis acids, facilitate a range of cyclization reactions to form heterocyclic structures. kuleuven.benih.gov Specifically, gold(I) and gold(III) complexes have been successfully employed in the synthesis of piperidine (B6355638) derivatives through intramolecular cyclization of nitrogen-containing substrates. These reactions often proceed with high efficiency and functional group tolerance, providing a versatile route to complex piperidine scaffolds. kuleuven.be The activation of carbon-carbon multiple bonds by gold catalysts enables various cyclization pathways, including those that lead to the formation of six-membered nitrogen heterocycles. beilstein-journals.orgresearchgate.net

Rhodium(I) catalysis has proven to be a highly effective strategy for the asymmetric synthesis of polysubstituted piperidines. One notable method is the [2+2+2] cycloaddition reaction, which brings together three components to construct the piperidine ring with concomitant control of stereochemistry. nih.gov This approach can be rendered asymmetric through the use of chiral ligands on the rhodium catalyst.

A specific application involves the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, an alkene, and an isocyanate, where two of the components are linked by a cleavable tether. nih.govnih.gov This methodology allows for the synthesis of piperidinol scaffolds in good yields and with high enantioselectivity. nih.gov Subsequent hydrogenation of the resulting vinylogous amide can proceed with high diastereoselectivity, often exceeding a 19:1 ratio. nih.govnih.gov This process introduces a stereocenter in a catalytic and asymmetric fashion, which then directs the stereochemistry of subsequent transformations. nih.gov

Catalyst SystemReactantsProduct TypeYieldEnantioselectivityDiastereoselectivity
Rhodium(I) with chiral ligandAlkyne, Alkene, Isocyanate (tethered)Piperidinol scaffoldGoodHigh>19:1 (after hydrogenation)

The demand for enantiomerically pure piperidine derivatives has driven the development of numerous enantioselective synthetic routes. nih.gov These methods are crucial as the biological activity of chiral piperidines is often dependent on their stereochemistry.

One powerful strategy involves the use of chiral auxiliaries, such as phenylglycinol-derived oxazolopiperidone lactams. nih.govresearchgate.net These versatile building blocks, available in both enantiomeric forms, allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. nih.govresearchgate.net Cyclocondensation reactions with prochiral or racemic δ-oxo acid derivatives can proceed through dynamic kinetic resolution, leading directly to lactams with incorporated carbon substituents. nih.gov

Another innovative approach is the catalytic, enantioselective δ C-H cyanation of acyclic amines. nih.govnsf.gov This method utilizes a chiral copper catalyst to intercept an N-centered radical relay, leading to the formation of enantioenriched δ-amino nitriles. nih.gov These intermediates can then be converted into a variety of chiral piperidines. nih.govnsf.gov This strategy represents a significant advancement in the asymmetric synthesis of piperidines from simple, linear starting materials. nih.gov

Manganese-catalyzed enantioselective C(sp3)-H oxidation offers another route to chiral piperidines. This method employs an evolved manganese catalyst and hydrogen peroxide to desymmetrize piperidines, yielding chiral N,O-acetal products with high enantioselectivity and diastereoselectivity. chemrxiv.org These versatile intermediates can then be transformed into a range of substituted piperidines through stereoretentive reactions. chemrxiv.org

Achieving diastereoselective control is a critical aspect of synthesizing polysubstituted piperidinols. Various strategies have been developed to control the relative stereochemistry of multiple stereocenters within the piperidine ring.

One approach involves a catalyst-controlled diastereoselective synthesis of cyclic amines via C-H functionalization. For instance, dirhodium-catalyzed intramolecular nitrene insertion into sp3 C-H bonds can produce N-unprotected pyrrolidines with high regio- and diastereoselectivity. The choice of the dirhodium catalyst can influence the diastereoselectivity, with different catalysts favoring the formation of either cis or trans isomers. organic-chemistry.org

Another method for achieving diastereoselective synthesis of 2,3,6-trisubstituted piperidines involves a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov The relative stereochemistry between the C-2 and C-3 positions can be controlled by either kinetic protonation of a nitronate or by equilibration of the nitro group under thermodynamic control. nih.gov Stereocontrol at the C-6 position can be achieved through various imine reduction methods, such as using triacetoxyborohydride for a cis relationship or triethylsilane/TFA for a trans relationship. nih.gov

Furthermore, an asymmetric, four-component, one-pot synthesis of highly substituted piperidines has been established using a diphenylprolinol silyl ether mediated Michael reaction. This method allows for the complete control of five contiguous stereocenters in both a relative and absolute sense. nih.gov

The asymmetric synthesis of 2,6-disubstituted 3-piperidinols with a 2,3-cis and 2,6-trans relative stereochemistry has been accomplished through a sequence involving stereocontrolled nucleophilic addition to a chiral pyridinium salt, monohydrogenation, and a diastereoselective epoxidation−nucleophilic addition. acs.org

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse molecular scaffolds. mdpi.comsemanticscholar.org This reaction involves the combination of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.com The Ugi reaction has been widely applied in the synthesis of heterocyclic compounds, including piperidine derivatives. mdpi.com

A modified version of the Ugi reaction, known as the split-Ugi reaction, is particularly useful for the synthesis of piperazine-based compounds and can be adapted for chiral synthesis. researchgate.netnih.gov By employing chiral starting materials, such as chiral N-protected amino acids, it is possible to synthesize diamine-based peptidomimetics in a stereoconservative manner. researchgate.net The versatility of the Ugi reaction allows for the generation of chemical diversity around the piperidine or piperazine (B1678402) core, which is valuable in drug discovery. nih.gov

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly efficient and selective transformations. This approach is particularly valuable for the synthesis of chiral compounds, including piperidine derivatives. nih.govacs.org

A notable chemoenzymatic strategy for the asymmetric dearomatization of activated pyridines has been developed to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org This method involves a key stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org This approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals. nih.govacs.org The development of such biocatalytic approaches for the asymmetric dearomatization of readily available pyridines is a significant goal in the chemical industry due to the prevalence of chiral piperidines in medicinally relevant compounds. nih.gov

Enzyme CascadeSubstrateProductApplication
Amine oxidase/ene imine reductaseN-substituted tetrahydropyridinesStereo-defined 3- and 3,4-substituted piperidinesSynthesis of antipsychotic drugs and intermediates for cancer therapeutics

Novel Functionalization Strategies for the Piperidine Ring System

The N-Fmoc-4-piperidinol scaffold allows for a multitude of chemical modifications, enabling the synthesis of diverse and complex molecular architectures. Strategic functionalization can be directed at the C-4 hydroxyl group, the piperidine nitrogen following deprotection, or the piperidine core itself through site-selective reactions.

Derivatization at the C-4 Hydroxyl Position

The secondary alcohol at the C-4 position of this compound is a prime site for introducing structural diversity. Common derivatizations include esterification and etherification, which can be achieved through various synthetic protocols.

Esterification: The hydroxyl group can be readily converted to an ester via reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). rsc.orgorganic-chemistry.org Conditions for these transformations are generally mild, often employing coupling agents or catalysts to facilitate the reaction.

Mitsunobu Reaction: A particularly powerful method for functionalizing the C-4 position is the Mitsunobu reaction. nih.govorganic-chemistry.org This reaction allows for the conversion of the alcohol to a wide range of functionalities, including esters, ethers, and azides, by reacting it with a suitable nucleophile in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.orgsigmaaldrich.comnih.gov A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the carbinol center, which is highly valuable in the synthesis of stereochemically defined molecules. nih.govorganic-chemistry.org The reaction's versatility allows for the formation of C-O, C-N, and C-S bonds. nih.gov

Reaction TypeReagents/ConditionsProduct TypeKey Features
EsterificationCarboxylic acid, coupling agent (e.g., DCC, EDC), base (e.g., DMAP)EsterForms a C-O bond; versatile for introducing various R-groups.
Etherification (Williamson)Strong base (e.g., NaH), alkyl halideEtherForms a C-O-C linkage.
Mitsunobu ReactionPPh3, DEAD/DIAD, Nucleophile (e.g., R-COOH, R-OH, HN3)Ester, Ether, Azide, etc.Mild conditions; proceeds with inversion of configuration. nih.govorganic-chemistry.org

Functionalization of the Piperidine Nitrogen (Beyond Fmoc Protection)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for amines. total-synthesis.com Its removal unmasks the secondary amine of the piperidine ring, opening a pathway for a host of N-functionalization reactions.

Fmoc Deprotection: The standard procedure for Fmoc removal involves treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.compeptide.com The mechanism involves a base-catalyzed β-elimination. nih.govspringernature.com The base abstracts the acidic proton on the fluorene (B118485) ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. nih.gov The excess amine in the reaction mixture traps the reactive DBF intermediate. springernature.com Alternatives to piperidine, such as 4-methylpiperidine (B120128) and piperazine, have also been explored and shown to be effective, which can be advantageous regarding toxicity and handling. nih.govnih.govscielo.org.mxresearchgate.net

Deprotection ReagentSolventTypical ConcentrationNotes
PiperidineDMF20% (v/v)The most common and standard reagent for Fmoc removal. peptide.com
4-MethylpiperidineDMF20% (v/v)An effective alternative to piperidine with similar kinetics. scielo.org.mxh1.co
PiperazineDMF/Ethanol10% (w/v)Can reduce aspartimide formation in peptide synthesis. google.com
DBU/ThiolTHFCatalytic DBUA milder method where a thiol acts as a scavenger for dibenzofulvene. researchgate.net

Post-Deprotection Modifications: Once the Fmoc group is removed, the resulting 4-hydroxypiperidine (B117109) can undergo various transformations at the nitrogen atom:

Alkylation: Direct alkylation with alkyl halides can introduce a wide range of substituents.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides a versatile method for synthesizing N-substituted piperidines. chim.it This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.

Site-Selective Modifications of the Piperidine Core

Beyond the nitrogen and C-4 positions, direct functionalization of the piperidine ring's C-H bonds represents a significant challenge and an area of active research. h1.co Achieving site-selectivity is crucial for creating specific isomers with desired biological activities. researchgate.net

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the selective modification of specific positions on the piperidine ring. researchgate.netnih.gov The outcome of these reactions is often governed by the choice of catalyst, the nature of the protecting group on the nitrogen, and the use of directing groups. researchgate.net For instance, different rhodium catalysts can direct functionalization to either the C-2 or C-4 positions of N-Boc-piperidine. researchgate.net While the C-2 position is electronically activated, it is also sterically hindered. Conversely, the C-4 position can become accessible if steric or electronic factors at C-2 are overridden. researchgate.net These strategies allow for the introduction of aryl, alkyl, or other functional groups onto the carbon skeleton of the piperidine, dramatically increasing the accessible chemical space. nih.govdigitellinc.comnih.gov

Regioselective and Chemoselective Transformations Involving the this compound Moiety

Regioselectivity in the context of this compound refers to the ability to control reactions to occur at a specific site when multiple reactive sites are present. For example, in C-H functionalization, the choice of catalyst and directing group can selectively activate a C-H bond at the C-2, C-3, or C-4 position of the piperidine ring. researchgate.net This control is essential for synthesizing specific structural isomers.

Chemoselectivity involves the selective reaction of one functional group in the presence of another. The this compound molecule contains several distinct functional groups: the secondary alcohol, the carbamate (Fmoc), and the piperidine ring C-H bonds.

The Mitsunobu reaction is an example of a chemoselective transformation that targets the C-4 hydroxyl group without affecting the Fmoc protecting group. nih.gov

Conversely, Fmoc deprotection with piperidine is highly chemoselective for the carbamate, leaving the hydroxyl group intact. peptide.com This orthogonal reactivity allows for a stepwise and controlled approach to building molecular complexity.

Mechanistic Investigations of Synthesis Pathways

Understanding the underlying mechanisms of synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry has become an indispensable tool for elucidating complex reaction pathways. rsc.orgmdpi.com

Transition State Analysis in Stereoselective Reactions

For stereoselective reactions involving derivatives of this compound, understanding the transition state (TS) is key to explaining the origin of stereoselectivity. Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), allows chemists to visualize the three-dimensional arrangement of atoms at the highest point of the reaction energy profile. nih.gov

By calculating the energies of different possible transition states that lead to different stereoisomers, researchers can predict which product will be favored. For example, in a stereoselective reduction or an asymmetric C-H functionalization, the facial selectivity is determined by the relative energies of the competing transition state structures. Factors such as steric hindrance, electronic interactions, and non-covalent interactions within the transition state assembly dictate which pathway is lower in energy. rsc.org This type of analysis is critical for designing new catalysts and reaction conditions to achieve high levels of stereocontrol. nih.gov

N Fmoc 4 Piperidinol As a Key Building Block in Solid Phase Peptide Synthesis Spps

Fundamental Principles of Fmoc-Based SPPS and N-Fmoc-4-Piperidinol Integration

Fmoc-based SPPS is the predominant method for the chemical synthesis of peptides. altabioscience.comnih.govdu.ac.in The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin. du.ac.inoup.combachem.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each step. oup.com

The synthesis cycle in Fmoc-SPPS consists of four main steps:

Deprotection: The temporary Nα-protecting group, the 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed from the N-terminal amino acid of the resin-bound peptide. bachem.comproteogenix.science This is typically achieved using a mild base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comproteogenix.sciencewikipedia.org

Washing: The resin is thoroughly washed to remove the deprotection reagent and the by-products of the deprotection reaction. bachem.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. du.ac.inoup.com

Washing: The resin is washed again to remove excess activated amino acid and coupling reagents. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. The choice of protecting groups is crucial for the success of SPPS. The Fmoc group is favored for its stability under acidic and neutral conditions and its facile removal by mild base, which does not affect the acid-labile protecting groups on amino acid side chains or the linker attaching the peptide to the resin. nih.govproteogenix.sciencewikipedia.org This orthogonality ensures the integrity of the peptide chain and its anchor to the solid support throughout the synthesis. nih.govdu.ac.in

The integration of this compound into an SPPS protocol follows the same fundamental principles. This compound can be viewed as a non-amino acid building block. chemimpex.com The hydroxyl group of 4-piperidinol can be functionalized to allow for its attachment to the solid support or to other molecules, while the Fmoc-protected nitrogen allows for its incorporation into a growing peptide chain. For instance, the hydroxyl group can be activated and coupled to a suitable functional group on the resin, or it can be used as a point of attachment for other chemical moieties. Once incorporated, the Fmoc group on the piperidine nitrogen can be removed using standard deprotection conditions, allowing for the subsequent coupling of the next amino acid in the sequence. This versatility makes this compound a valuable tool for creating peptides with modified backbones or for introducing specific structural constraints. chemimpex.com

Deprotection Chemistry of the Fmoc Group from N-Fmoc-Protected Amino Acids and Derivatives

The removal of the Fmoc group is a critical step in SPPS, and its efficiency directly impacts the yield and purity of the final peptide. nih.gov The deprotection reaction is a base-mediated process that proceeds via a β-elimination mechanism. altabioscience.comchempep.com

The deprotection of the Fmoc group is typically carried out using a secondary amine, with piperidine being the most common choice. The mechanism involves two main steps:

Proton Abstraction: The secondary amine acts as a base and abstracts the acidic proton from the C9 position of the fluorene (B118485) ring of the Fmoc group. nih.govtotal-synthesis.comembrapa.br This step is favored in polar aprotic solvents like DMF, which can solvate the resulting carbanion. nih.govscholaris.ca

β-Elimination: The resulting fluorenyl anion is unstable and undergoes a rapid β-elimination, leading to the formation of the highly reactive dibenzofulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide. altabioscience.comtotal-synthesis.comresearchgate.net

The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly deprotected amine, leading to the formation of a stable adduct. scielo.org.mxjmcs.org.mx This side reaction can be minimized by using an excess of the secondary amine, which acts as a scavenger for the DBF. altabioscience.comscielo.org.mx The formation of the DBF-amine adduct drives the deprotection reaction to completion. nih.gov

The rate of Fmoc deprotection is influenced by several factors, including the basicity and concentration of the amine, the solvent, and the temperature. nih.govscholaris.caresearchgate.net Secondary amines are generally more efficient than primary or tertiary amines for Fmoc removal. researchgate.netspringernature.com

While piperidine is the most widely used reagent for Fmoc deprotection, concerns about its toxicity and potential for side reactions have led to the investigation of alternative bases. nih.govscielo.org.mx

4-Methylpiperidine (B120128): This derivative of piperidine has been shown to be an effective reagent for Fmoc removal. scielo.org.mxjmcs.org.mx Studies have demonstrated that 4-methylpiperidine can be used as a direct replacement for piperidine in SPPS, yielding peptides of similar purity and yield. scielo.org.mxjmcs.org.mx The reaction rates for Fmoc removal with methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methylpiperidine. scielo.org.mxjmcs.org.mx

Piperazine (B1678402): Piperazine is another cyclic secondary amine that has been explored as an alternative to piperidine. nih.govrsc.org It is an effective deprotection reagent; however, it can lead to the formation of a precipitate, 1,4-bis(9H-fluoren-9-ylmethyl)piperazine, which can complicate the washing steps in SPPS. acs.org

3-(Diethylamino)propylamine (B94944) (DEAPA): DEAPA has been identified as a greener alternative to piperidine for Fmoc removal. unibo.itrsc.org It has been shown to be effective in minimizing the formation of side products such as diastereoisomers and aspartimide-containing derivatives. unibo.itrsc.org

The choice of the deprotection reagent can be critical for the synthesis of complex or sensitive peptides. The following table summarizes the properties of some common Fmoc deprotection reagents.

ReagentpKaTypical ConcentrationAdvantagesDisadvantages
Piperidine11.120% in DMFHigh efficiency, well-established protocols. nih.govscielo.org.mxToxicity, controlled substance, can promote side reactions. nih.govscielo.org.mx
4-Methylpiperidine-20% in DMFSimilar efficiency to piperidine, not a controlled substance. scielo.org.mxjmcs.org.mxLess commonly used than piperidine.
Piperazine9.85-10% in DMFEffective deprotection. nih.govrsc.orgCan form insoluble by-products. acs.org
3-(Diethylamino)propylamine (DEAPA)--Greener alternative, minimizes side reactions. unibo.itrsc.orgMay require optimization of reaction conditions.

The efficiency of Fmoc deprotection can be optimized by adjusting several parameters:

Base Concentration: Higher concentrations of the deprotection reagent generally lead to faster deprotection rates. scholaris.ca However, excessively high concentrations can increase the risk of side reactions.

Reaction Time: The deprotection time should be sufficient to ensure complete removal of the Fmoc group. Incomplete deprotection can lead to the formation of deletion peptides. iris-biotech.de The reaction time may need to be extended for sterically hindered amino acids or for peptides that are prone to aggregation. iris-biotech.de

Temperature: Increasing the reaction temperature can accelerate the deprotection reaction. researchgate.net However, this can also increase the rate of side reactions. Microwave-assisted SPPS can significantly reduce the deprotection time. nih.gov

Solvent: The polarity of the solvent plays a crucial role in the efficiency of Fmoc deprotection. nih.govscholaris.ca Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents for this purpose. scholaris.caacs.org

The optimization of deprotection conditions is often a balance between achieving complete deprotection and minimizing side reactions. The following table provides a general overview of the optimization of Fmoc deprotection conditions.

ParameterEffect on DeprotectionConsiderations
Base ConcentrationHigher concentration increases rate. scholaris.caMay increase side reactions.
Reaction TimeLonger time ensures completion. iris-biotech.deCan increase side reactions, especially with sensitive sequences.
TemperatureHigher temperature increases rate. researchgate.netCan promote side reactions and peptide degradation.
SolventPolar aprotic solvents are optimal. nih.govscholaris.caSolvent choice can affect peptide aggregation.

Several side reactions can occur during Fmoc deprotection, leading to the formation of impurities that can be difficult to remove from the final product.

Aspartimide Formation: This is one of the most common side reactions in Fmoc-SPPS and occurs when an aspartic acid residue is present in the peptide sequence. nih.goviris-biotech.de The side-chain carboxyl group of aspartic acid can attack the peptide backbone, forming a five-membered succinimide (B58015) ring (aspartimide). rsc.org This can lead to the formation of a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue. nih.govrsc.org Aspartimide formation can be minimized by using sterically hindered protecting groups for the aspartic acid side chain or by adding an acidic additive to the deprotection solution. iris-biotech.dersc.org

Diketopiperazine Formation: This side reaction is particularly problematic at the dipeptide stage of the synthesis. chempep.comiris-biotech.de The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support as a cyclic diketopiperazine. iris-biotech.de This side reaction is more prevalent with certain amino acid sequences, particularly those containing proline at the C-terminus. iris-biotech.de

Piperidinyl-Alanine Formation: The piperidine used for Fmoc deprotection can react with the dibenzofulvene by-product to form a stable adduct. However, under certain conditions, piperidine can also add to the β-carbon of dehydroalanine, which can be formed from the elimination of a leaving group from the side chain of certain amino acids, to form piperidinyl-alanine. iris-biotech.de

The mitigation of these side reactions is crucial for the synthesis of high-quality peptides. The following table summarizes some common side reactions and strategies for their mitigation.

Side ReactionDescriptionMitigation Strategies
Aspartimide FormationCyclization of aspartic acid residues leading to α/β-peptide mixtures and racemization. nih.govrsc.orgUse of sterically hindered side-chain protecting groups, addition of acidic additives to the deprotection solution. iris-biotech.dersc.org
Diketopiperazine FormationCyclization of the dipeptide leading to its cleavage from the resin. chempep.comiris-biotech.deUse of dipeptide building blocks, careful selection of the C-terminal amino acid and resin. iris-biotech.de
Piperidinyl-Alanine FormationAddition of piperidine to dehydroalanine. iris-biotech.deCareful selection of protecting groups for susceptible amino acids.

Advanced Coupling Strategies in SPPS Utilizing this compound Derivatives

The versatility of this compound extends beyond its use as a simple building block. Its derivatives can be employed in advanced coupling strategies to create complex peptide architectures and to introduce specific functionalities.

The hydroxyl group of this compound provides a convenient handle for further chemical modifications. For example, it can be used to attach linkers for the synthesis of peptide-drug conjugates or to create branched peptides. The piperidine ring itself can serve as a scaffold for the synthesis of peptidomimetics with constrained conformations, which can lead to enhanced biological activity and stability.

One advanced application of this compound derivatives is in the construction of peptide-peptoid hybrids. Peptoids are N-substituted glycine (B1666218) oligomers that are resistant to proteolytic degradation. By incorporating this compound into a peptide sequence, it is possible to create a hybrid molecule with the properties of both peptides and peptoids.

Furthermore, this compound can be utilized as a linker to attach peptides to solid supports or to other molecules. sigmaaldrich.combiosynth.com The hydroxyl group can be functionalized with a variety of chemical groups, allowing for the creation of custom linkers with specific cleavage properties. This is particularly useful in the synthesis of peptide libraries and for the development of high-throughput screening assays.

The use of this compound derivatives in advanced coupling strategies opens up new avenues for the design and synthesis of novel peptide-based molecules with a wide range of applications in medicine and biotechnology. chemimpex.com

Applications in the Synthesis of Complex Peptide-Based Constructs

The unique structural features of this compound, particularly its cyclic piperidine core, make it an invaluable component for the synthesis of advanced, non-natural peptide architectures. Its incorporation allows for the development of molecules with tailored properties, moving beyond the linear sequences of natural peptides.

Synthesis of Peptidomimetics Incorporating Piperidinol Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved characteristics, such as enhanced stability against proteolytic degradation and better bioavailability. The piperidinol scaffold, introduced via this compound, serves as a rigid structural constraint within a peptide backbone. This rigidity helps to lock the molecule into a specific, biologically active conformation, which can lead to higher binding affinity and selectivity for its target.

The synthesis of these peptidomimetics leverages the standard Fmoc-SPPS methodology. The Fmoc group on this compound allows for its sequential coupling like any other amino acid. Researchers have successfully synthesized a variety of peptidomimetics where the piperidine ring structure enhances stability and solubility. chemimpex.com The incorporation of such scaffolds is a key strategy in the development of novel therapeutics, particularly for targeting neurological disorders where specific molecular conformations are crucial for interacting with biological targets. chemimpex.com Furthermore, the use of unnatural building blocks like Fmoc-triazine amino acids to create amphipathic antimicrobial peptidomimetics highlights a parallel strategy, demonstrating that incorporating non-peptidic scaffolds is a viable approach to overcome the challenge of proteolytic degradation. mdpi.com

Development of Nucleopeptides and Other Hybrid Biomolecules

Nucleopeptides are hybrid molecules that conjugate nucleic acid bases with a peptide backbone. These constructs are of significant interest for their potential applications in antisense therapy and as tools to study protein-nucleic acid interactions. This compound derivatives are instrumental in building these complex molecules.

In a notable study, a novel Fmoc-protected nucleoaminoacid was synthesized based on a 4-piperidinyl glycine scaffold, where a DNA nucleobase (thymine) was attached to the secondary amino group. nih.gov This building block was then successfully used in the solid-phase assembly of a thymine-functionalized tetrapeptide containing alternating 4-piperidinyl glycine and L-arginine units. nih.gov The resulting nucleopeptide demonstrated an ability to interact with RNA and interfere with the reverse transcription of eukaryotic mRNA, suggesting the potential for such hybrid biomolecules in biomedical applications. nih.gov

Table 1: Research Findings on 4-Piperidinyl Glycine-Based Nucleopeptide

FeatureDescriptionSource
Building Block A novel Fmoc-protected nucleoaminoacid based on 4-piperidinyl glycine, functionalized with a thymine (B56734) nucleobase. nih.gov
Synthesized Construct A tetrapeptide with alternating 4-piperidinyl glycine and L-arginine moieties in the backbone. nih.gov
Methodology Solid-Phase Peptide Synthesis (SPPS). nih.gov
Key Finding The resulting nucleo-tetrapeptide showed the ability to interact with RNA and interfere with mRNA reverse transcription. nih.gov
Potential Application Biomedicine, based on its interaction with RNA. nih.gov

Incorporation into Modified Peptide Chains and Peptidomimetics with Post-Translational Modifications

Post-translational modifications (PTMs), such as phosphorylation, glycosylation, and ubiquitination, are critical for the biological function of most proteins. The synthesis of peptides bearing these modifications is a major focus of chemical biology. Fmoc-SPPS is the preferred method for creating such complex peptides because the mild basic conditions used for Fmoc group removal are compatible with most PTMs, which are often unstable under the harsh acidic conditions of other methods. nih.gov

This compound can be readily incorporated into peptide sequences that also contain amino acids with PTMs. Because it follows the standard Fmoc-SPPS protocol, it can be added at any desired position in the peptide chain alongside pre-formed, protected building blocks for phosphorylated or glycosylated amino acids. nih.gov

Furthermore, its use is compatible with orthogonal protecting group strategies, which are essential for creating branched or site-specifically modified peptides. For instance, an amino acid with a side chain protected by an ivDde or Alloc group can be included in a sequence containing this compound. sigmaaldrich.com After the main peptide chain is assembled, the orthogonal protecting group can be selectively removed to allow for specific modification of that side chain, while the rest of the peptide, including the piperidinol moiety, remains intact. sigmaaldrich.com This compatibility makes this compound a versatile tool for the construction of highly complex and multifunctional peptide-based molecules.

Sustainable and Green Chemistry Approaches in Fmoc-SPPS with this compound

While Fmoc-SPPS is a powerful technology, it has traditionally been associated with high solvent and reagent consumption, posing environmental and sustainability challenges. digitellinc.comrsc.org Consequently, significant research has been directed towards "greening" the SPPS process. These sustainable approaches are fully applicable to syntheses involving this compound.

In Situ Fmoc Removal Strategies

A conventional Fmoc-SPPS cycle involves distinct steps for coupling and deprotection, separated by extensive solvent washes to remove excess reagents. csic.es A major advance in sustainable SPPS is the development of in situ Fmoc removal protocols. peptide.comresearchgate.net This strategy combines the coupling and deprotection steps, thereby eliminating an entire set of washings and significantly reducing solvent waste. peptide.comrsc.org

In this approach, once the coupling of an Fmoc-protected amino acid (such as this compound) is complete, the deprotection base (e.g., piperidine or 4-methylpiperidine) is added directly to the coupling cocktail. csic.es Research has shown that the deactivation of the excess activated amino acid in the solution is much faster than the removal of the Fmoc group from the resin-bound peptide. peptide.compeptide.com This kinetic difference prevents the undesirable double incorporation of the amino acid. rsc.org This combined-step protocol reduces the number of synthetic operations and can decrease solvent consumption by as much as 75%. researchgate.netpeptide.com

Table 2: Comparison of Conventional and In Situ Fmoc-SPPS Cycles

StepConventional Fmoc-SPPS CycleIn Situ Fmoc-SPPS CycleSource
1 Coupling of Fmoc-amino acid.Coupling of Fmoc-amino acid. csic.es
2 Extensive washing with DMF to remove excess reagents.[ELIMINATED] csic.espeptide.com
3 Fmoc removal with piperidine/4-methylpiperidine solution.Fmoc removal by adding base directly to the coupling mixture. csic.espeptide.com
4 Extensive washing with DMF to remove base and by-products.Single, more efficient washing (often with 1% OxymaPure in the wash solvent). digitellinc.compeptide.com

Solvent Reduction and Alternative Solvent Systems

Beyond process optimization like in situ removal, greening SPPS also involves replacing hazardous solvents and reagents with more sustainable alternatives. csic.es N,N-dimethylformamide (DMF), the most common solvent in SPPS, is facing increasing regulatory restrictions due to its toxicity. researchgate.net This has spurred research into alternative, greener solvent systems that are compatible with building blocks like this compound.

Efforts have focused on identifying bases that can effectively remove the Fmoc group in less polar, more environmentally benign solvents. researchgate.net

Alternative Bases: 4-Methylpiperidine is an effective and widely used substitute for piperidine, which is a controlled substance in some regions. scielo.org.mxresearchgate.netembrapa.br Other bases, such as 3-(diethylamino)propylamine (DEAPA) and pyrrolidine (B122466), have been shown to be viable alternatives to piperidine, enabling efficient Fmoc removal in greener solvent systems. rsc.orgresearchgate.net

Alternative Solvents: Research has demonstrated that pyrrolidine can facilitate Fmoc removal in less polar solvent mixtures, such as dimethyl sulfoxide/ethyl acetate, expanding the solvent space available for green SPPS. researchgate.net Another approach involves using solvent mixtures like N-octyl pyrrolidone/dimethyl carbonate, which reduces the reliance on traditional polar aprotic solvents. rsc.org

These innovations in reagents and solvents, combined with process improvements, are making syntheses that utilize this compound and other Fmoc-protected building blocks more sustainable and environmentally responsible.

Applications of N Fmoc 4 Piperidinol and Its Derivatives in Medicinal Chemistry and Drug Discovery

N-Fmoc-4-Piperidinol as a Privileged Scaffold for Drug Design

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple, unrelated biological targets, making them highly valuable in drug discovery. nih.gov The piperidine (B6355638) ring system, a key feature of this compound, is considered one such scaffold due to its widespread presence in bioactive compounds and approved drugs. ajchem-a.comru.nlufrj.br The utility of this compound stems from its role as a versatile intermediate in synthesizing more complex piperidine-containing molecules. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial for peptide synthesis and the development of bioactive compounds, as it can be easily removed under mild conditions. chemimpex.comchemimpex.com

The this compound structure allows for the strategic introduction of various substituents at different positions on the piperidine ring, enabling the fine-tuning of a compound's pharmacological properties. ru.nl This adaptability is essential for creating libraries of compounds for screening and for optimizing lead compounds in the drug development process. The ability to modify the piperidine core allows researchers to explore a wide chemical space and develop molecules with enhanced efficacy and selectivity for their intended biological targets. chemimpex.com

Design and Synthesis of Bioactive Compounds Incorporating the Piperidinol Moiety

The synthesis of bioactive compounds often begins with foundational structures like this compound. The Fmoc protecting group on the nitrogen atom of the piperidine ring allows for controlled, stepwise synthesis. researchgate.net For instance, the synthesis of novel dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes, has been achieved using an N-substituted 4-hydrazino piperidine derivative, which can be synthesized from an N-Fmoc-4-piperidone precursor. researchgate.net

The general synthetic strategy often involves the initial protection of 4-piperidone (B1582916) with an Fmoc group, followed by a series of reactions to introduce desired functional groups. researchgate.net A variety of synthetic methods, including multicomponent reactions, cycloadditions, and various cyclization strategies, have been developed to create substituted piperidines. ajchem-a.comnih.gov These methods provide access to a diverse range of piperidinol-containing molecules with potential therapeutic applications. For example, piperidinol-containing molecules have been synthesized and investigated as potential inhibitors of Mycobacterium abscessus. mdpi.com The synthesis of a library of piperidinol analogs led to the identification of compounds with significant anti-tuberculosis activity. nih.gov

Below is an interactive table summarizing some synthesized piperidinol derivatives and their observed biological activities.

Compound ClassSynthetic ApproachBiological Activity
1,4-disubstituted piperidinesParallel synthesisAnti-HIV-1 activity nih.gov
N-substituted 4-hydrazino piperidinesMulti-step synthesis from N-Fmoc-4-piperidoneDPP-IV inhibition researchgate.net
Aryl piperidinol analogsEpoxide ring-openingAnti-tuberculosis activity nih.gov
4-phenyl piperidine derivativesMulti-step synthesisMu-opioid receptor agonism nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the impact of various substitutions on the piperidine ring and their effect on ligand-receptor interactions. escholarship.org

The nature and position of substituents on the piperidine ring can dramatically alter the biological activity of a molecule. SAR studies have shown that modifications to the piperidine scaffold can lead to compounds with a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. ajchem-a.com For example, in a series of N-(piperidin-4-yl)benzamide derivatives, substitutions on the benzamide (B126) ring were found to be crucial for their activity as activators of hypoxia-inducible factor 1 (HIF-1) pathways. nih.gov

Similarly, in the development of anti-tuberculosis agents, a library of piperidinol analogs was synthesized to establish a preliminary SAR. nih.gov This study revealed that specific substitutions on the phenoxypropyl side chain attached to the piperidine nitrogen were critical for potent activity. The stereochemistry of the piperidine ring also plays a significant role, as demonstrated in studies of 3,4-disubstituted piperidines, where different isomers exhibited selectivity for different monoamine transporters. nih.gov

The following table presents examples of how substitutions on the piperidine ring of various derivatives affect their biological activity.

Base ScaffoldSubstitutionEffect on Biological Activity
N-(piperidin-4-yl)benzamideDiaryl ether modificationsSignificant inhibitory bioactivity in HepG2 cells nih.gov
4-(4-chlorophenyl)piperidineThioacetamide side chainSelectivity for dopamine (B1211576) and norepinephrine (B1679862) transporters nih.gov
PiperineReplacement of piperidinyl moietyAltered efflux pump inhibitory activity researchgate.net
Flavanone-chromeneVarious aromatic aldehydesVaried antimicrobial and cytotoxic activities mdpi.com

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The piperidine ring can adopt various conformations, such as chair and boat forms, and the preferred conformation can be influenced by the nature and position of its substituents. Conformational analysis, often performed using techniques like NMR spectroscopy and computational modeling, is essential for understanding how a ligand interacts with its receptor. beilstein-journals.orgnih.gov

For instance, the conformational flexibility of piperazine (B1678402) derivatives, which are structurally related to piperidines, has been shown to be more important for their inhibitory activity against HIV-1 than previously assumed. nih.gov The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a receptor is key to its potency. Studies on acyclic cannabinoid-1 receptor inverse agonists have highlighted the importance of a rigid backbone and specific hydrogen bonding interactions for high affinity. nih.gov The introduction of fluorine atoms into N-heterocycles like piperidine can also influence ring pucker and conformational preferences, which in turn affects ligand-receptor interactions. researchgate.net

Therapeutic Applications and Biological Targets

Derivatives of this compound have been explored for a wide range of therapeutic applications, targeting various biological pathways.

The piperidine scaffold is a common feature in many centrally acting drugs. mdpi.com Derivatives of piperidine have been investigated as modulators of various neurological pathways, with potential applications in treating pain, depression, psychosis, and neurodegenerative diseases. ontosight.aigoogle.com For example, N-substituted piperidine derivatives have been designed as multipotent agents for the treatment of Alzheimer's disease. ajchem-a.com

Compounds containing the 4-piperidinol moiety have been explored for their potential neuroprotective effects. ontosight.ai The design and synthesis of piperidine derivatives targeting specific receptors in the central nervous system, such as serotonin (B10506) receptors, is an active area of research. googleapis.com Furthermore, analogs of N-Fmoc-4-piperidino-L-proline have shown promise in the development of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com The ability to synthesize a variety of piperidine derivatives allows for the exploration of their interactions with different neurological targets, paving the way for the development of new treatments for a range of CNS disorders.

Antiviral Agents (e.g., Hepatitis C Virus Assembly Inhibitors)

The hepatitis C virus (HCV) is a significant global health concern, with millions of people suffering from chronic infections that can lead to severe liver complications. mjima.org The development of direct-acting antiviral agents (DAAs) has transformed HCV treatment by targeting specific viral proteins essential for replication. mjima.orgchemblink.com These targets include the NS3/4A protease, NS5B polymerase, and the NS5A protein. fpnotebook.comhcvguidelines.org

While specific research directly linking this compound to HCV assembly inhibitors is not extensively detailed in the provided results, the broader class of piperidine derivatives is crucial in antiviral drug design. For instance, bipiperidine derivatives have been explored as kinase inhibitors with potential applications in treating viral diseases. google.com The structural framework of this compound makes it a suitable starting point for synthesizing compounds that could interfere with the viral life cycle, including the assembly of new virus particles. The goal of antiviral therapy is to achieve a sustained virologic response (SVR), which is equivalent to a cure. europa.eu The development of new antiviral agents is ongoing, particularly for patient populations that have failed previous treatments or have developed resistance. hcvguidelines.orgracgp.org.au

Antitumor and Antiproliferative Agents

Derivatives of piperidine are known to exhibit a wide range of biological activities, including antitumor and antiproliferative properties. researchgate.net The dysregulation of protein kinases, such as cyclin-dependent kinases (CDKs), can lead to uncontrolled cell proliferation, a hallmark of cancer. google.com

Research has focused on synthesizing novel compounds that can inhibit these processes. For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and showed the ability to inhibit the proliferation of human cancer cell lines like HepG2 and HCT116. nih.gov One potent analog, 5q, demonstrated broad-spectrum antiproliferative activity and was found to slow cancer progression in mice by inhibiting angiogenesis and inducing apoptosis and necrosis. nih.gov

Furthermore, heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines, which can be synthesized using piperidine-containing building blocks, have been developed as Janus kinase (JAK) inhibitors. google.com These inhibitors are useful in treating various cancers and autoimmune disorders. google.com Bipiperidine derivatives have also been investigated as selective inhibitors of CDK7 and CLK, showing anti-cell proliferative and anti-angiogenic activities. google.com In another study, new 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent anticancer activity against renal cell carcinoma cell lines. unipa.it

Table 1: Examples of Piperidine Derivatives with Antitumor Activity

Compound Class Target/Mechanism Example Research Finding
4-(4-formamidophenylamino)-N-methylpicolinamide derivatives Inhibition of tumor cell proliferation, angiogenesis; induction of apoptosis Analog 5q effectively slowed cancer progression in colon carcinoma-burdened mice. nih.gov
Heterocyclic-substituted pyrrolopyrimidines Janus kinase (JAK) inhibition Useful in treating myeloproliferative disorders like polycythemia vera. google.com
Bipiperidine derivatives Cyclin-Dependent Kinase (CDK7, CLK) inhibition Exhibit anti-cell proliferative and anti-angiogenic activities. google.com
4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds Antiproliferative against renal cell carcinoma Compounds 8c and 8g effectively inhibited cancer cell growth. unipa.it

Anti-inflammatory and Antioxidant Agents

Piperidine derivatives have been extensively investigated for their anti-inflammatory and antioxidant activities. researchgate.netontosight.ai Inflammation is a defensive mechanism, but chronic inflammation can lead to various diseases. researchgate.net

One study investigated the anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1). nih.gov In carrageenan-induced paw edema in rats, a model for acute inflammation, this compound significantly reduced swelling. nih.gov It also showed antiproliferative effects in a cotton pellet granuloma test, a model for the chronic phase of inflammation. nih.gov

Curcumin (B1669340), a natural product with known antioxidant and anti-inflammatory properties, suffers from poor bioavailability. chemrxiv.org To address this, diarylidene-N-methyl-4-piperidones (DANMPs) were synthesized as curcumin analogues. These compounds showed improved radical scavenging behavior and reduced inflammatory markers in macrophage cell lines. chemrxiv.org Other research has shown that nipecotic acid derivatives can significantly reduce paw edema and possess antioxidant properties by inhibiting lipid peroxidation. semanticscholar.org Furthermore, piperidine derivatives have been studied for their ability to inhibit trypsin, a digestive enzyme that can contribute to inflammation when its activity is uncontrolled. amazonaws.com

Table 2: Anti-inflammatory and Antioxidant Activity of Piperidinol Derivatives

Compound/Derivative Model/Assay Key Finding
3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride Carrageenan-induced paw edema (rat) Decreased paw edema by up to 90.32%. nih.gov
Diarylidiene-N-methyl-4-piperidones (DANMPs) DPPH radical scavenging assay, RAW264.7 macrophages Improved radical scavenging and reduced inflammatory markers. chemrxiv.org
Nipecotic Acid Derivatives Carrageenan-induced paw edema (rat), lipid peroxidation inhibition Reduced paw edema by up to 61% and showed significant antioxidant activity. semanticscholar.org

Ligands for G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets for a significant portion of all approved drugs. frontiersin.orgnih.gov They play a crucial role in nearly every biological process. nih.gov The discovery of new ligands for GPCRs is a major focus of pharmaceutical research. frontiersin.orgfrontiersin.org

Computational methods, such as homology modeling and ligand screening, are valuable tools for discovering novel GPCR ligands. frontiersin.org GPCRs can form dimers and oligomers, which adds a layer of complexity to their signaling and presents new opportunities for drug design, including the development of drugs that specifically target these receptor complexes. frontiersin.org The development of ligands that can act as allosteric modulators, binding to sites distinct from the primary (orthosteric) site, is also an area of active research. frontiersin.org Community-wide challenges like the GPCR Dock assessments help to advance the field of computational modeling for predicting GPCR-ligand interactions. biorxiv.orgbiorxiv.org

Enzyme Inhibitors (e.g., DPP-IV, HisG, SHP2)

The this compound scaffold is a valuable starting point for the synthesis of various enzyme inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: DPP-IV is a serine protease that plays a role in glucose metabolism. researchgate.net Inhibiting this enzyme can prolong the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. researchgate.net A novel class of N-substituted 4-hydrazino piperidine derivatives was designed and evaluated for DPP-IV inhibition. nih.gov One compound, 22e, was identified as a potent and highly selective DPP-IV inhibitor with an IC50 of 88 nM. researchgate.netnih.gov Structural studies of DPP-IV in complex with inhibitors like saxagliptin (B632) have revealed the mechanism of inhibition, which involves the formation of a covalent bond with a key serine residue in the active site. nih.gov

While specific inhibitors of HisG and SHP2 derived from this compound were not detailed in the provided search results, the versatility of the piperidine scaffold makes it a plausible core for developing inhibitors against a wide range of enzymes.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a crucial strategy in medicinal chemistry used to discover structurally novel compounds that retain the biological activity of a known active compound. uniroma1.itbiosolveit.de This approach involves replacing the central core structure (scaffold) of a molecule to create new chemical entities with potentially improved properties, such as increased potency, better metabolic stability, or novel intellectual property. uniroma1.itniper.gov.innih.gov

This strategy is applied in both the early stages of drug discovery to identify new active compounds and during lead optimization to address issues with existing molecules. niper.gov.inbhsai.org For instance, modifying a core structure can block sites of metabolism, thereby increasing a drug's half-life. niper.gov.in Computational tools and various techniques like isosteric ring replacement, ring opening/closure, and using natural product scaffolds are employed in this process. uniroma1.itbiosolveit.denih.gov The goal is to find isofunctional molecules with different backbones that can bind to the same biological target. biosolveit.de

Computational Studies and Theoretical Insights into N Fmoc 4 Piperidinol Chemistry

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for elucidating the electronic structure and predicting the reactivity of molecular systems. scispace.com For N-Fmoc-4-piperidinol, DFT calculations can provide valuable insights into its chemical behavior.

Electronic Structure: A computational study on closely related N-substituted-4-piperidones reveals that the nature of the substituent on the nitrogen atom can influence the electronic properties of the piperidine (B6355638) ring. nih.govnih.gov In the case of this compound, the large, electron-withdrawing Fmoc group is expected to significantly impact the electron density distribution across the molecule. DFT calculations, such as those performed using the B3LYP functional with a 6-31G(d) basis set, can map out the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy and localization of these orbitals are crucial in determining the molecule's reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient regions, highlighting potential sites for nucleophilic attack. mdpi.com

Reactivity Indices: From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These global reactivity indices provide a quantitative measure of the molecule's stability and reactivity.

Reactivity DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ2 / (2η)Quantifies the global electrophilic nature of a molecule.

Table 1: Key Global Reactivity Descriptors Calculated from DFT.

Furthermore, local reactivity indices like the Fukui functions (f+ for nucleophilic attack and f- for electrophilic attack) can pinpoint the most reactive atomic sites within the molecule. nih.gov For this compound, these calculations would likely indicate the carbonyl carbon of the Fmoc group and the carbon atom bearing the hydroxyl group as key sites for chemical transformations. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for predicting how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. plos.org

Molecular Docking: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. asiapharmaceutics.info This method is crucial for virtual screening and lead optimization. nih.gov For instance, derivatives of 4-hydroxypiperidine (B117109) have been docked into the active sites of various enzymes to predict their binding modes and affinities. frontiersin.org In a hypothetical docking study of an this compound derivative against a target protein, the piperidine ring could engage in hydrophobic interactions within a binding pocket, while the hydroxyl group could form critical hydrogen bonds with amino acid residues. The Fmoc group, due to its size and aromatic nature, could participate in π-π stacking or other non-covalent interactions, further stabilizing the ligand-protein complex. beilstein-journals.org

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. plos.orgacm.org These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. frontiersin.orgfortunejournals.com MD simulations can be used to:

Assess the stability of the docked conformation.

Calculate the binding free energy of the ligand.

Identify key residues involved in the interaction.

Observe conformational changes in the protein upon ligand binding.

Prediction of Conformational Preferences and Stereochemical Outcomes

The three-dimensional shape of a molecule is critical to its biological activity. Computational methods are widely used to predict the conformational preferences and stereochemical outcomes of reactions involving chiral molecules like this compound.

Conformational Analysis: The piperidine ring typically adopts a chair conformation to minimize steric strain. asianpubs.org For this compound, the large Fmoc group on the nitrogen atom and the hydroxyl group at the C4 position will influence the equilibrium between different chair conformations. Computational conformational analysis, often using methods like molecular mechanics (MM) or DFT, can predict the most stable conformer. asianpubs.orgraineslab.com The preference for the hydroxyl group to be in an axial or equatorial position can have a significant impact on the molecule's reactivity and its ability to bind to a target. The presence of the bulky Fmoc group can also introduce allylic strain, which may favor a specific conformation. raineslab.com

Stereochemical Outcomes: Many synthetic reactions involving piperidine derivatives can lead to the formation of multiple stereoisomers. researchgate.net Computational modeling can be used to predict the stereochemical outcome of such reactions. For example, in the reduction of a ketone precursor to this compound, theoretical calculations can help rationalize the observed diastereoselectivity by modeling the transition states for the approach of the reducing agent from either face of the carbonyl group. researchgate.net Understanding these preferences is crucial for designing stereoselective syntheses of piperidine-based drug candidates.

In Silico Approaches for Drug Discovery and Design

In silico methods, which encompass a wide range of computational techniques, play a pivotal role in modern drug discovery and design by accelerating the identification and optimization of new drug candidates. uni.lu this compound serves as a valuable scaffold that can be elaborated into diverse libraries of compounds for virtual screening and lead generation. researchgate.net

Virtual Screening and Lead Optimization: Large virtual libraries of compounds based on the this compound core can be generated and computationally screened against a specific biological target. uni.lu This process, known as virtual screening, uses techniques like molecular docking to rapidly identify potential "hits" with favorable binding characteristics. Once initial hits are identified, their structures can be computationally modified and re-evaluated to optimize their potency, selectivity, and pharmacokinetic properties in a process called lead optimization.

Pharmacophore Modeling and QSAR: Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model can be developed based on a set of known active molecules and then used to search for new compounds that match these spatial requirements. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.gov Both pharmacophore modeling and QSAR can guide the design of novel this compound derivatives with improved therapeutic potential.

Computational TechniqueApplication in Drug Discovery with this compound
Virtual Screening Rapidly screen large libraries of this compound derivatives against a drug target.
Lead Optimization Computationally modify hit compounds to improve potency and drug-like properties.
Pharmacophore Modeling Identify the key structural features of this compound derivatives required for biological activity.
QSAR Develop predictive models to guide the design of more active compounds.

Table 2: Application of In Silico Techniques in Drug Discovery.

Future Directions and Challenges in the Research of N Fmoc 4 Piperidinol

Development of Novel and More Efficient Synthetic Pathways

Future research will likely focus on the following:

Alternative Protecting Groups: Investigating the use of different protecting groups, such as tert-butoxycarbonyl (Boc), could reduce the dependency on certain catalysts and potentially streamline the synthesis process. vulcanchem.com

Continuous Flow Synthesis: Pilot studies have indicated that microreactor technology can significantly reduce reaction times, suggesting that continuous flow synthesis could be a viable and more efficient alternative to traditional batch processes. vulcanchem.combiomatik.com This method offers better control over reaction parameters, leading to higher yields and purity.

Novel Catalysts: The exploration of new catalysts, such as those based on cobalt(II), could lead to more efficient and selective cyclization reactions in the synthesis of piperidine (B6355638) derivatives. mdpi.com

Green Chemistry Approaches: The development of biomimetic green approaches, potentially using water as a solvent, could offer more environmentally friendly and high-yield synthetic routes. mdpi.com

Table 1: Comparison of Synthetic Approaches
Synthetic ApproachKey FeaturesPotential Advantages
Traditional Batch Synthesis Multi-step process often involving hazardous solvents. csic.esWell-established methods.
Continuous Flow Synthesis Utilizes microreactors for continuous reaction. biomatik.comReduced reaction times, improved yield and purity, better process control. vulcanchem.combiomatik.com
Green Chemistry Approaches Employs environmentally benign solvents and catalysts. mdpi.comReduced environmental impact, potentially higher yields. mdpi.com
Alternative Protecting Groups Use of groups like Boc to simplify synthesis. vulcanchem.comReduced reliance on specific catalysts, potentially fewer steps. vulcanchem.com

Exploration of New Biological Activities and Therapeutic Applications

While N-Fmoc-4-piperidinol is primarily recognized for its role as a building block in peptide synthesis, its core piperidine structure is a common feature in many biologically active compounds. chemimpex.comnih.gov This suggests that derivatives of this compound could possess a wide range of therapeutic properties.

Future research in this area should include:

Screening for Diverse Biological Activities: Systematic screening of this compound derivatives for various biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, is a promising avenue. researchgate.netnih.govnih.gov The piperidine scaffold is known to be a key pharmacophore for analgesic activity. researchgate.net

Targeting Neurological Disorders: The structural characteristics of this compound make it a valuable tool in neuroscience research, particularly in the study of neuropeptides and the development of treatments for neurological disorders. chemimpex.com

Development of Novel Antibiotics: Given the urgent need for new antibiotics, exploring the potential of this compound derivatives to combat multidrug-resistant bacteria is a critical area of research. mdpi.com

Glycosidase Inhibition: 3,4,5-Trihydroxypiperidines and their derivatives have shown potent and selective biological activities, including immunosuppressant and antibacterial effects, by acting as glycosidase inhibitors. nih.gov This suggests a potential therapeutic application for hydroxylated this compound derivatives.

Integration with Advanced High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new applications for this compound and its analogs, integration with modern drug discovery technologies is essential.

Key future directions include:

Combinatorial Library Synthesis: The use of this compound in combinatorial chemistry allows for the rapid generation of large libraries of diverse compounds. ijpsr.comuomustansiriyah.edu.iqgoogle.com These libraries can then be screened to identify "hit" compounds with desired biological activities. ijpsr.com

High-Throughput Screening (HTS): HTS enables the rapid testing of thousands of compounds against specific biological targets. alitheagenomics.comoncotarget.comresearchgate.net Applying HTS to libraries of this compound derivatives can significantly speed up the identification of potential drug candidates. researchgate.net

High-Content Screening (HCS): HCS provides more detailed information than traditional HTS by analyzing multiple cellular parameters simultaneously. alitheagenomics.com This can offer deeper insights into the mechanism of action of active compounds.

In Silico Screening: Computer-aided drug design (CADD) approaches can be used to predict the biological activity of this compound derivatives, helping to prioritize compounds for synthesis and experimental testing. researchgate.net

Table 2: Advanced Screening Methodologies
Screening MethodDescriptionApplication to this compound Research
Combinatorial Chemistry Rapid synthesis of large, diverse chemical libraries. ijpsr.comuomustansiriyah.edu.iqGeneration of this compound derivative libraries for screening. nih.gov
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for biological activity. oncotarget.comresearchgate.netRapidly identifying active compounds from this compound libraries. researchgate.net
High-Content Screening (HCS) Multiparametric analysis of cellular responses to compounds. alitheagenomics.comGaining mechanistic insights into the biological effects of active derivatives.
In Silico Screening Computational prediction of biological activity. researchgate.netPrioritizing this compound derivatives for synthesis and testing.

Addressing Sustainability and Environmental Considerations in Synthesis

The growing emphasis on green chemistry necessitates the development of more sustainable methods for the synthesis of this compound and its derivatives. csic.es The traditional solid-phase peptide synthesis (SPPS) using the Fmoc strategy is known for its high consumption of hazardous solvents. csic.espeptide.com

Future challenges and directions in this area involve:

Green Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) with greener alternatives is a key goal. csic.esresearchgate.net

Alternative Deprotection Reagents: The use of piperidine for Fmoc group removal is common but has drawbacks due to its hazardous nature. advancedchemtech.com Research into alternative, greener bases like 4-methylpiperidine (B120128) (4-MP) or 3-(diethylamino)propylamine (B94944) (DEAPA) is ongoing. advancedchemtech.comrsc.orgresearchgate.net

In Situ Fmoc Removal: Developing protocols for in situ Fmoc removal can significantly reduce solvent consumption by combining the deprotection and coupling steps, leading to a 75% solvent saving. peptide.comrsc.org

Q & A

Basic Research Questions

Q. What are the key structural features of N-Fmoc-4-piperidinol, and how do they influence its reactivity in peptide synthesis?

  • Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a base-labile protecting group for the piperidinol amine, enabling selective deprotection during solid-phase peptide synthesis (SPPS). The piperidine ring’s tertiary amine and hydroxyl group contribute to nucleophilic reactivity and hydrogen-bonding interactions, critical for coupling efficiency. Structural characterization via NMR and FTIR can confirm the integrity of the Fmoc group and piperidine moiety .

Q. What are the recommended storage conditions and safety precautions when handling this compound?

  • Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Follow safety protocols for environmental hazards (S60/S61): avoid release into water systems and dispose of waste via certified hazardous waste channels. Use fume hoods and personal protective equipment (PPE) to minimize inhalation or dermal exposure .

Q. How can researchers confirm the purity of this compound using analytical techniques?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 265 nm for Fmoc absorption) is standard. Complementary methods include thin-layer chromatography (TLC, Rf comparison) and FTIR to verify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for Fmoc). Purity >97% is typical for synthetic applications .

Q. What solvents are optimal for dissolving this compound, and how does solubility impact reaction design?

  • Answer : The compound is soluble in polar aprotic solvents like DMF, DCM, and THF. Solubility in DMF (~50 mg/mL) facilitates SPPS coupling reactions. Pre-dissolving in minimal solvent volume prevents side reactions (e.g., aggregation) and ensures stoichiometric control .

Advanced Research Questions

Q. What strategies mitigate racemization and dimerization during this compound coupling in peptide synthesis?

  • Answer : Racemization is minimized using coupling agents like HATU/DIPEA in DMF at 0–4°C. Dimerization can be suppressed via low-concentration reactions (<0.1 M) and in situ activation of carboxylates. Monitor progress via LC-MS to detect byproducts early .

Q. How do steric and electronic effects of the Fmoc group influence the reactivity of the piperidinol moiety in nucleophilic substitutions?

  • Answer : The electron-withdrawing Fmoc group reduces amine basicity, slowing protonation and enhancing nucleophilicity in aprotic media. Steric hindrance from the fluorenyl moiety necessitates optimized reaction geometries, as shown in DFT studies of transition states .

Q. What challenges arise in characterizing byproducts during deprotection of this compound, and what analytical methods are recommended?

  • Answer : Deprotection with piperidine/DMF (20% v/v) can generate fluorenyl byproducts detectable via LC-MS. Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) for separation. IR spectroscopy aids in identifying residual Fmoc groups .

Q. How can computational modeling predict the stability of this compound under varying reaction conditions?

  • Answer : Molecular dynamics (MD) simulations can model hydrolysis rates of the Fmoc group in basic conditions. Density functional theory (DFT) calculations predict activation energies for racemization, guiding solvent and temperature selection .

Q. What are the environmental implications of improper this compound disposal, and how can green chemistry principles be applied?

  • Answer : The compound’s environmental hazard (N-code) necessitates solvent recovery systems (e.g., nanofiltration) and catalytic degradation using immobilized lipases. Life-cycle assessment (LCA) models can optimize waste management protocols .

Methodological Notes

  • Synthesis Optimization : Use coupling agents like DCC-DMAP for carboxylate activation, but replace with HATU for reduced racemization .
  • Analytical Workflow : Combine HPLC (quantitative) with MALDI-TOF (qualitative) for comprehensive purity assessment .
  • Safety Compliance : Implement closed-system reactors and real-time FTIR monitoring to minimize exposure and ensure reaction control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.